An In-depth Technical Guide to 2,6-Dichloro-3-nitrotoluene: Synthesis, Properties, and Pharmaceutical Applications
An In-depth Technical Guide to 2,6-Dichloro-3-nitrotoluene: Synthesis, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-nitrotoluene is a chlorinated and nitrated aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules.[1] Its specific substitution pattern makes it a valuable building block, particularly in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and analysis, and an exploration of its role in the pharmaceutical industry, with a focus on its application as a precursor to active pharmaceutical ingredients (APIs).
Core Properties and Identification
The fundamental characteristics of 2,6-Dichloro-3-nitrotoluene are summarized below, providing essential information for its handling, storage, and application in a research and development setting.
CAS Number: 29682-46-0[3]
Synonyms: 1,3-Dichloro-2-methyl-4-nitrobenzene[3]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |
| Molecular Weight | 206.03 g/mol | [3] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 53-56 °C | [3] |
| Boiling Point | 284 °C | |
| Solubility | Insoluble or sparingly soluble in water | [1] |
| Flash Point | 110 °C (closed cup) | [3] |
Synthesis of 2,6-Dichloro-3-nitrotoluene
The primary route for the synthesis of 2,6-dichloro-3-nitrotoluene is through the nitration of 2,6-dichlorotoluene. The following protocol is based on established methodologies.
Experimental Protocol: Nitration of 2,6-Dichlorotoluene
Objective: To synthesize 2,6-dichloro-3-nitrotoluene from 2,6-dichlorotoluene.
Materials:
-
2,6-dichlorotoluene
-
98% Nitric acid
-
Dichloroethane
-
Saturated sodium bicarbonate aqueous solution
-
Three-necked flask
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
TLC plates for reaction monitoring
Procedure:
-
In a three-necked flask, dissolve 32.2g (0.2mol) of 2,6-dichlorotoluene in 100g of dichloroethane.
-
At a temperature of 30 °C, slowly add 13.9g (0.22mol) of 98% nitric acid dropwise to the solution.
-
During the addition, ensure the temperature of the reaction system does not exceed 45 °C. An ice bath may be used for cooling if necessary.
-
After the dropwise addition is complete, reflux the reaction mixture for 2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Evaporate the dichloroethane.
-
Cool the remaining solution to induce crystallization.
-
Filter and dry the resulting yellow solid to obtain 2,6-dichloro-3-nitrotoluene.
Analytical Methodologies
Accurate identification and quantification of 2,6-dichloro-3-nitrotoluene are crucial for quality control and research purposes. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
HPLC-UV Analysis
A reverse-phase HPLC method can be employed for the analysis of 2,6-dichloro-3-nitrotoluene.
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 HPLC column or equivalent C18 column
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]
General Procedure:
-
Prepare a standard solution of 2,6-dichloro-3-nitrotoluene in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample by dissolving it in the mobile phase or a compatible solvent.
-
Inject the sample and standard into the HPLC system.
-
Monitor the elution at a suitable UV wavelength.
-
Identify and quantify the compound by comparing the retention time and peak area with the standard.
This method is scalable and can be adapted for preparative separation to isolate impurities.[4]
GC-MS Analysis of Dinitrotoluene Isomers
GC-MS offers high selectivity and sensitivity for the analysis of dinitrotoluene isomers, including 2,6-dichloro-3-nitrotoluene.[1] The following is a general protocol that can be adapted.
Sample Preparation:
-
Water Samples: Perform a liquid-liquid extraction with a suitable solvent such as dichloromethane.[4]
-
Soil and Sediment Samples: Conduct a solvent extraction, which may be followed by a cleanup step to remove interfering substances from the matrix.[4]
Chromatographic Conditions:
-
Column: A capillary column with a mid-polarity stationary phase is recommended.[4]
-
Injector: Utilize a split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Program: A temperature ramp is essential to separate the isomers based on their boiling points and interactions with the stationary phase.[4]
-
Acquisition Mode: Use full scan mode for the identification of unknown compounds or Selected Ion Monitoring (SIM) for increased sensitivity in quantitative analysis of the target compound.[4]
Application in Pharmaceutical Synthesis
2,6-Dichloro-3-nitrotoluene is a key intermediate in the synthesis of certain pharmaceuticals.[1] A significant application is its use in the preparation of the non-steroidal anti-inflammatory drug (NSAID), Meclofenamic Acid. This involves the reduction of the nitro group to an amine, forming 2,6-dichloro-3-methylaniline.[5]
Synthesis Pathway to Meclofenamic Acid
Caption: Synthetic pathway from 2,6-dichloro-3-nitrotoluene to Meclofenamic Acid.
Experimental Protocol: Reduction of the Nitro Group
The reduction of the nitro group in 2,6-dichloro-3-nitrotoluene to an amine is a critical step.
Objective: To synthesize 2,6-dichloro-3-methylaniline from 2,6-dichloro-3-nitrotoluene.
Materials:
-
2,6-dichloro-3-nitrotoluene
-
Tin (Sn) powder or Iron (Fe) filings
-
Methanol (MeOH) or Hydrochloric acid (HCl)
-
Ether and Dichloromethane (DCM) for extraction
Procedure (Example using Sn/MeOH):
-
Dissolve the 2,6-dichloro-3-nitrotoluene in a minimal amount of methanol.
-
Add tin powder in a 2:1 molar ratio relative to the starting material.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, quench the reaction and neutralize any acid if used.
-
Extract the product with a mixture of ether and dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,6-dichloro-3-methylaniline.
Safety and Handling
2,6-Dichloro-3-nitrotoluene is classified as harmful and an irritant.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2,6-Dichloro-3-nitrotoluene is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective and safe use in research and development. Its role as a precursor to Meclofenamic Acid highlights its importance in the pharmaceutical industry, providing a clear example of how a simple aromatic compound can be a critical component in the development of therapeutic agents.
References
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2,6-Dichloro-3-nitrotoluene. (n.d.). MySkinRecipes. Retrieved from [Link]
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2,6-Dichloro-3-nitrotoluene. (n.d.). SIELC Technologies. Retrieved from [Link]
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2,6-Dichloro-3-nitrotoluene. (n.d.). PubChem. Retrieved from [Link]
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2,6-Dichloro-3-methylaniline. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
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Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]
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What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. (2022). ResearchGate. Retrieved from [Link]
- Method for preparing 2,6-dichloro-4-nitrotoluene. (1969). Google Patents.
- Process for the production of 2,6-dichloro-3,5-di(secondary or tertiary alkyl)toluene. (1998). Google Patents.
- Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize. (2013). Google Patents.
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A Practical Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol. (1993). Semantic Scholar. Retrieved from [Link]
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2,6-Dichlorotoluene. (n.d.). PubChem. Retrieved from [Link]
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Preparation of 2,6-dichloro-4-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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2,6-Dichloro-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. (n.d.). ResearchGate. Retrieved from [Link]
